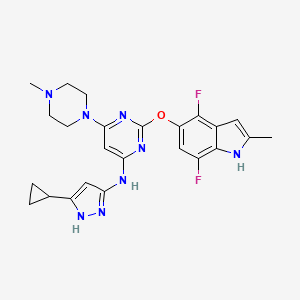

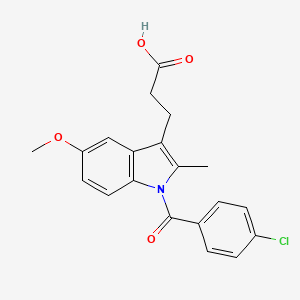

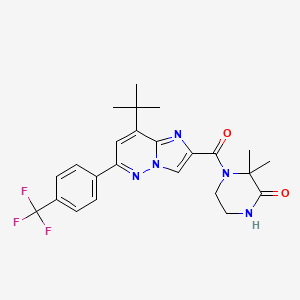

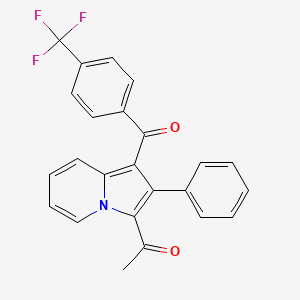

Indomethacin analog 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'analogue d'indométhacine 1 est un dérivé de l'indométhacine, un médicament anti-inflammatoire non stéroïdien (AINS) bien connu. L'indométhacine elle-même est un dérivé de l'acide indole-acétique qui présente de puissantes propriétés anti-inflammatoires, analgésiques et antipyrétiques. L'analogue d'indométhacine 1 a été développé pour améliorer les propriétés thérapeutiques de l'indométhacine tout en minimisant ses effets indésirables.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'analogue d'indométhacine 1 implique généralement la modification de la structure cyclique de l'indole de l'indométhacine. Une méthode courante consiste en l'acylation du 2-(4-méthoxyphényl)-1-hydrazosulfonate de sodium avec du chlorure de 4-chlorobenzoyle, suivie d'une interaction avec l'acide lévulinique en présence d'acide formique . Ce processus aboutit à la formation de l'analogue souhaité avec un rendement et une pureté élevés.

Méthodes de production industrielle : La production industrielle de l'analogue d'indométhacine 1 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et le contrôle précis des conditions de réaction pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction est courante dans les environnements industriels.

Analyse Des Réactions Chimiques

Types de réactions : L'analogue d'indométhacine 1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Halogénoalcanes en présence de carbonate de potassium et de tétrahydrofurane comme solvant.

Principaux produits formés :

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'alcools ou d'amines.

Substitution : Formation d'analogues d'indométhacine alkylés.

4. Applications de la recherche scientifique

L'analogue d'indométhacine 1 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme matière première pour la synthèse de divers dérivés aux propriétés thérapeutiques potentielles.

Biologie : Etudié pour ses effets sur les processus cellulaires et son potentiel comme outil pour étudier les voies biologiques.

5. Mécanisme d'action

L'analogue d'indométhacine 1 exerce ses effets principalement par l'inhibition des enzymes cyclooxygénases (COX-1 et COX-2). Cette inhibition entraîne une diminution de la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation, de la douleur et de la fièvre . De plus, l'analogue peut interagir avec d'autres cibles moléculaires et voies, notamment la modulation des voies de l'oxyde nitrique et la vasoconstriction intracrânienne .

Composés similaires :

Indométhacine : Le composé parent avec des propriétés anti-inflammatoires similaires, mais des effets indésirables plus importants.

Diclofénac : Un autre AINS avec une structure chimique différente, mais des effets thérapeutiques similaires.

Sulindac : Un AINS structurellement apparenté avec un mécanisme d'action similaire.

Unicité de l'analogue d'indométhacine 1 : L'analogue d'indométhacine 1 est unique en ce qu'il conserve les propriétés thérapeutiques de l'indométhacine tout en réduisant potentiellement ses effets indésirables. Ceci est réalisé grâce à des modifications structurelles qui améliorent sa sélectivité pour la cyclooxygénase-2 (COX-2) par rapport à la cyclooxygénase-1 (COX-1), réduisant ainsi les effets secondaires gastro-intestinaux .

Applications De Recherche Scientifique

Indomethacin analog 1 has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of various derivatives with potential therapeutic properties.

Biology: Studied for its effects on cellular processes and its potential as a tool for investigating biological pathways.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Indomethacin analog 1 exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . Additionally, the analog may interact with other molecular targets and pathways, including the modulation of nitric oxide pathways and intracranial vasoconstriction .

Comparaison Avec Des Composés Similaires

Indomethacin: The parent compound with similar anti-inflammatory properties but higher adverse effects.

Diclofenac: Another NSAID with a different chemical structure but similar therapeutic effects.

Sulindac: A structurally related NSAID with a similar mechanism of action.

Uniqueness of Indomethacin Analog 1: this compound is unique in its ability to retain the therapeutic properties of indomethacin while potentially reducing its adverse effects. This is achieved through structural modifications that enhance its selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), thereby reducing gastrointestinal side effects .

Propriétés

Formule moléculaire |

C20H18ClNO4 |

|---|---|

Poids moléculaire |

371.8 g/mol |

Nom IUPAC |

3-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]propanoic acid |

InChI |

InChI=1S/C20H18ClNO4/c1-12-16(8-10-19(23)24)17-11-15(26-2)7-9-18(17)22(12)20(25)13-3-5-14(21)6-4-13/h3-7,9,11H,8,10H2,1-2H3,(H,23,24) |

Clé InChI |

ZXFPVIQVVULPBC-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-b]pyridazine derivative 1](/img/structure/B10833537.png)

![(S)-N-({6-[(3-methyl-1-{4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}butyl)amino]pyridin-3-yl}carbonyl)-beta-alanine](/img/structure/B10833544.png)

![N-[6-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-4-(methanesulfonamido)benzamide](/img/structure/B10833561.png)

![2-Bicyclo[2.2.1]heptanyl-(7-cyclopropylimidazo[1,5-a]pyridin-8-yl)methanol](/img/structure/B10833567.png)

![5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide](/img/structure/B10833572.png)